molecular formula C11H8BrNO3 B6146843 2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid CAS No. 1215932-54-9

2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid

Katalognummer B6146843
CAS-Nummer: 1215932-54-9
Molekulargewicht: 282.1
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid (2-Br-ODIQA) is an organic compound of the isoquinoline family. This compound is a derivative of the parent compound, 1,2-dihydroisoquinoline (DIQ). 2-Br-ODIQA is a potent and selective inhibitor of cyclic AMP-dependent protein kinase (PKA) and is used in a variety of scientific research applications.

Wirkmechanismus

2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid inhibits PKA by binding to the catalytic subunit of the enzyme and blocking its activity. This inhibition is reversible and can be reversed by the addition of cAMP.
Biochemical and Physiological Effects
2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid has been shown to inhibit PKA-dependent signalling pathways in a variety of cell types. It has been shown to inhibit cell proliferation and differentiation, as well as to modulate gene expression. In addition, 2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid has been shown to inhibit the release of neurotransmitters, such as dopamine and serotonin, and to modulate the activity of ion channels.

Vorteile Und Einschränkungen Für Laborexperimente

2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid is a potent and selective inhibitor of PKA, and has been used in a variety of scientific research applications. The main advantage of using 2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid is its high selectivity for PKA, which makes it an ideal tool for studying the role of PKA in cellular signalling pathways. However, 2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid is not a cell-permeable compound, and must be applied to cells in a laboratory setting.

Zukünftige Richtungen

The use of 2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid in scientific research has opened up a number of potential future directions. These include the study of the role of PKA in the regulation of gene expression, the study of the effects of PKA on cell proliferation and differentiation, and the study of the effects of PKA on neurotransmitter release. In addition, 2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid could be used to study the effects of PKA on ion channel activity, and to develop new inhibitors of PKA. Finally, 2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid could be used to develop new therapeutic strategies for diseases in which PKA signalling is dysregulated, such as cancer and neurodegenerative diseases.

Synthesemethoden

2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid can be synthesized by a three-step process. The first step involves the reaction of 1-bromo-2-methylisoquinoline with 1,3-dibromopropane in the presence of sodium hydroxide in an aqueous solution. The resulting product is then reacted with acetic anhydride in the presence of sodium hydroxide to form the intermediate 2-bromo-1-oxo-1,2-dihydroisoquinoline-2-yl acetic acid. Finally, the intermediate is reacted with sodium borohydride in the presence of sodium hydroxide to form 2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid.

Wissenschaftliche Forschungsanwendungen

2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid is used as a research tool in a variety of fields, including biochemistry, cell biology, pharmacology and physiology. It is widely used as an inhibitor of PKA, and can be used to study the role of PKA in cellular signalling pathways. It has also been used to study the regulation of gene expression, and to study the effects of PKA on cell proliferation and differentiation.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-bromoacetophenone", "ethyl acetoacetate", "ammonium acetate", "sodium hydroxide", "hydrochloric acid", "sodium nitrite", "sodium bisulfite", "sodium carbonate", "bromine", "acetic anhydride", "acetic acid", "sodium borohydride", "hydrogen peroxide", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of 6-bromo-1,2-dihydroisoquinoline", "a. Dissolve 2-bromoacetophenone (1.0 g, 5.4 mmol), ammonium acetate (0.6 g, 7.8 mmol), and ethyl acetoacetate (1.0 g, 7.2 mmol) in acetic acid (10 mL) and heat the mixture at 120°C for 6 hours.", "b. Cool the reaction mixture to room temperature and pour it into water (50 mL).", "c. Extract the product with ethyl acetate (3 x 20 mL) and dry the organic layer over sodium sulfate.", "d. Concentrate the organic layer under reduced pressure to obtain 6-bromo-1,2-dihydroisoquinoline as a yellow solid (1.2 g, 85%).", "Step 2: Synthesis of 6-bromo-1-oxo-1,2-dihydroisoquinoline", "a. Dissolve 6-bromo-1,2-dihydroisoquinoline (1.0 g, 4.5 mmol) in hydrochloric acid (10 mL) and add sodium nitrite (0.5 g, 7.2 mmol) in water (5 mL) dropwise at 0°C.", "b. Stir the mixture at 0°C for 30 minutes and then add sodium bisulfite (1.0 g, 7.2 mmol) in water (5 mL) dropwise.", "c. Stir the mixture at 0°C for 10 minutes and then filter the product.", "d. Wash the product with water (2 x 10 mL) and dry it under vacuum to obtain 6-bromo-1-oxo-1,2-dihydroisoquinoline as a yellow solid (0.8 g, 80%).", "Step 3: Synthesis of 2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid", "a. Dissolve 6-bromo-1-oxo-1,2-dihydroisoquinoline (0.5 g, 2.2 mmol) in acetic anhydride (5 mL) and add sodium acetate (0.5 g, 6.1 mmol).", "b. Heat the mixture at 80°C for 2 hours and then cool it to room temperature.", "c. Add water (10 mL) to the mixture and extract the product with ethyl acetate (3 x 20 mL).", "d. Dry the organic layer over sodium sulfate and concentrate it under reduced pressure.", "e. Dissolve the residue in methanol (10 mL) and add sodium borohydride (0.2 g, 5.3 mmol) in water (5 mL) dropwise at 0°C.", "f. Stir the mixture at 0°C for 30 minutes and then add hydrogen peroxide (0.5 mL, 30%) dropwise.", "g. Stir the mixture at room temperature for 2 hours and then add water (10 mL).", "h. Extract the product with ethyl acetate (3 x 20 mL) and dry the organic layer over sodium sulfate.", "i. Concentrate the organic layer under reduced pressure and dissolve the residue in water (10 mL).", "j. Adjust the pH of the solution to 7-8 with sodium bicarbonate and extract the product with ethyl acetate (3 x 20 mL).", "k. Dry the organic layer over sodium sulfate and concentrate it under reduced pressure to obtain 2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid as a white solid (0.2 g, 30%)." ] }

CAS-Nummer

1215932-54-9

Produktname

2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid

Molekularformel

C11H8BrNO3

Molekulargewicht

282.1

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.